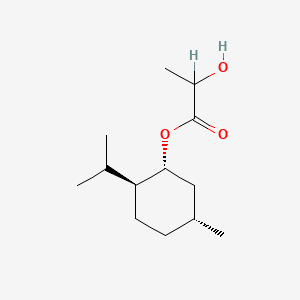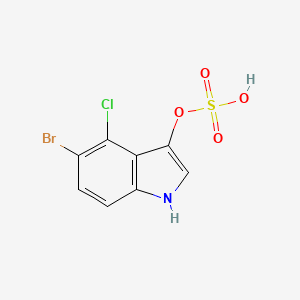![molecular formula C6H3NO3S B1223657 1H-thieno[3,2-d][1,3]oxazine-2,4-dione CAS No. 78756-28-2](/img/structure/B1223657.png)
1H-thieno[3,2-d][1,3]oxazine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione and related analogues involves regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids under aqueous conditions, leading to the formation of optically pure derivatives (Brouillette et al., 2009). Another approach utilizes the reaction of CO2 with 2,3-allenamides under mild conditions, showcasing the compound's reactivity towards carbon dioxide (Chen, Fu, & Ma, 2009).
Wissenschaftliche Forschungsanwendungen
1. Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones via organocatalytic CO2/COS incorporation into allenamides .
- Method : The process involves organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . The catalytic potential of a series of Lewis base CO2 and COS adducts are particularly noted for this process, which features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .
- Results : The process results in the synthesis of 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones in moderate to excellent yields under mild reaction conditions .
2. Synthesis of Bicyclic Analogues
- Application : The compound is used in the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
3. Synthesis of Thieno[2,3-d] Pyrimidin-4(3H)-ones
- Application : The compound is used in the synthesis of novel analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth .
- Method : The process involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .
- Results : The obtained compounds were tested in vitro for cancer cell growth inhibition. Most of the compounds inhibited the proliferation of A549 and MCF-7 cells .
4. Therapeutic Importance of Synthetic Thiophene
- Application : The compound is used in the synthesis of synthetic thiophene derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Among all the synthesized derivatives, some showed greater inhibitory effect against certain organisms .
5. Chemical Transformation
- Application : The compound is used in the application of organocatalytic systems for CO2 and COS chemical transformation .
- Method : The process involves the catalytic potential of a series of Lewis base CO2 and COS adducts . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .
- Results : The specific results or outcomes obtained are not detailed in the source .
6. Inhibitory Effect Against Organisms
- Application : The compound is used in the synthesis of synthetic thiophene derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Among all the synthesized derivatives, some showed greater inhibitory effect against certain organisms .
Eigenschaften
IUPAC Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3S/c8-5-4-3(1-2-11-4)7-6(9)10-5/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTTXSWWWSYDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380559 | |
| Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
CAS RN |
78756-28-2 | |
| Record name | 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxyanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1223575.png)
![4-(1H-indol-3-yl)butanoic acid [2-(3-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223576.png)
![2-[[2-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]-3-thiophenecarboxamide](/img/structure/B1223579.png)


![7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B1223583.png)
![4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1223586.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1223588.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)
![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]-4-methoxybenzamide](/img/structure/B1223593.png)
![N'-[2-(4-bromo-2-methylphenoxy)-1-oxoethyl]-2-pyrazinecarbohydrazide](/img/structure/B1223594.png)
![N-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223597.png)
![3-[2-(2-Naphthalenylsulfonyl)-1-oxoethyl]-1-benzopyran-2-one](/img/structure/B1223598.png)